Technical Whitepaper: 2-Isopropylpiperazine Dihydrochloride in Medicinal Chemistry
Technical Whitepaper: 2-Isopropylpiperazine Dihydrochloride in Medicinal Chemistry
Topic: 2-Isopropylpiperazine Dihydrochloride (CAS 84468-53-1) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
2-Isopropylpiperazine dihydrochloride (CAS 84468-53-1) represents a high-value, privileged scaffold in modern drug discovery. Unlike the unsubstituted piperazine—a ubiquitous linker in approved drugs—the introduction of an isopropyl group at the C2 position introduces critical chirality , steric bulk , and conformational bias .
This modification transforms a passive linker into an active pharmacophore modulator. The isopropyl moiety mimics the side chain of the amino acid Valine, making this scaffold an essential tool for peptidomimetic design , particularly in the development of GPCR ligands, kinase inhibitors, and monoamine transporter modulators. This guide analyzes the physicochemical profile, synthetic pathways, and strategic application of this building block in lead optimization.[1]
Chemical Profile & Physicochemical Properties[2][3][4][5][6][7]
The dihydrochloride salt form is the preferred state for storage and handling due to the hygroscopic and volatile nature of the free base.
| Property | Specification |
| Chemical Name | 2-Isopropylpiperazine dihydrochloride |
| CAS Number | 84468-53-1 (Racemic) |
| Molecular Formula | C₇H₁₆N₂[2][3] · 2HCl |
| Molecular Weight | 201.14 g/mol (Salt); 128.22 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in Water, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O) |
| Hygroscopicity | High (Requires desiccation) |
| pKa (Calculated) | pKa₁ ≈ 5.4, pKa₂ ≈ 9.8 (Piperazine core) |
| Stereochemistry | Racemic (contains one chiral center at C2). Enantiomers available via asymmetric synthesis. |
Structural Analysis: The "Isopropyl Effect"
In medicinal chemistry, the transition from piperazine to 2-isopropylpiperazine is a strategic "magic methyl" type optimization, but with greater steric impact.
Conformational Locking
The bulky isopropyl group at C2 forces the piperazine ring into a preferred chair conformation to minimize 1,3-diaxial interactions. The isopropyl group predominantly occupies the equatorial position. This restricts the conformational freedom of the N1 and N4 substituents, potentially reducing the entropic penalty upon binding to a target protein.
Metabolic Shielding
The C2-isopropyl group provides steric hindrance adjacent to the N1 nitrogen. This can:
-
Reduce N-oxidation: Sterically block metabolic enzymes (e.g., FMOs) from accessing the nitrogen lone pair.
-
Block α-hydroxylation: Protect the C2 and C3 positions from CYP450-mediated oxidation, extending the half-life (
) of the parent drug.
Peptidomimesis
The 2-isopropylpiperazine core effectively mimics the
Synthetic Routes & Manufacturing[2][11][12]
The synthesis of 2-isopropylpiperazine can be approached via two primary methodologies: Pyrazine Reduction (Cost-effective, Racemic) and Diketopiperazine Reduction (Enantioselective).
Route A: Catalytic Reduction of 2-Isopropylpyrazine
This is the industrial standard for generating the racemic scaffold (CAS 84468-53-1).
-
Precursor: 2-Isopropylpyrazine.
-
Reagents: H₂ (gas), Pd/C or PtO₂ catalyst.
-
Conditions: High pressure (50–100 psi), Ethanol/Acetic Acid solvent.
-
Mechanism: Complete saturation of the aromatic pyrazine ring.
-
Workup: Treatment with HCl gas in dioxane/ether precipitates the dihydrochloride salt.
Route B: The "Valine-Glycine" Diketopiperazine Route (Chiral)
For drug candidates requiring a specific enantiomer (e.g., (S)-2-isopropylpiperazine), this route utilizes the chiral pool (L-Valine).
Protocol Overview:
-
Coupling: N-Boc-L-Valine is coupled with Glycine methyl ester.
-
Cyclization: Acidic deprotection triggers intramolecular cyclization to form the diketopiperazine (3-isopropyl-2,5-piperazinedione).
-
Reduction: Strong reduction (LiAlH₄ or BH₃·THF) converts the carbonyls to methylenes.
-
Salt Formation: Trapping with HCl yields the enantiopure dihydrochloride.
Visualization of Synthetic Logic
Figure 1: Enantioselective synthesis pathway starting from L-Valine, ensuring defined stereochemistry for high-affinity ligand design.
Medicinal Chemistry Applications
Pharmacophore Mapping
In GPCR ligand design (e.g., 5-HT receptors, Dopamine receptors), the basic nitrogen of the piperazine usually forms a salt bridge with a conserved Aspartate residue. The 2-isopropyl group adds a hydrophobic vector that can target adjacent lipophilic pockets (e.g., Valine/Leucine clusters) in the receptor transmembrane domain.
Lead Optimization Case Study: Solubility & Selectivity
When optimizing a lead compound with a flat aromatic core, appending 2-isopropylpiperazine often yields better results than simple piperazine.
-
Solubility: The sp3 character and the disruption of planar stacking (due to the isopropyl twist) improve aqueous solubility.
-
Selectivity: The chirality at C2 discriminates between receptor subtypes. For example, (S)-isomers often show superior binding profiles in serotonin transporter (SERT) inhibitors compared to their (R)-counterparts or racemates.
Workflow: Handling & Deprotection
The dihydrochloride salt is stable but acidic. To use it in nucleophilic substitution (SNAr) or Buchwald-Hartwig coupling:
-
Free Basing: Dissolve the 2HCl salt in minimal water, basify with 2M NaOH to pH > 12, and extract exhaustively with DCM or CHCl₃.
-
In-situ Neutralization: Use an excess of organic base (DIPEA or TEA, 3-4 equivalents) directly in the reaction mixture if the solvent allows (e.g., DMF, DMSO).
Analytical Characterization
To validate the identity of CAS 84468-53-1, the following spectral features are diagnostic.
¹H NMR (D₂O, 400 MHz)
-
Isopropyl Methyls: A strong doublet (
~1.0–1.1 ppm, 6H) corresponding to the two CH₃ groups. -
Methine (Isopropyl): A multiplet (
~1.8–2.0 ppm, 1H). -
Ring Protons: A complex series of multiplets between
3.0–3.8 ppm due to the non-equivalence created by the chiral center and the fixed chair conformation.
Mass Spectrometry (ESI+)
-
m/z: 129.1 [M+H]⁺ (Base peak).
-
Note: The chloride counterions are not observed in positive mode ESI.
Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store in a tightly closed container. Hygroscopic —store under inert atmosphere (Nitrogen/Argon) if possible to prevent clumping and stoichiometry drift (absorption of water weight).
-
Incompatibility: Strong oxidizing agents.[4]
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 558976, 2-Isopropylpiperazine. Retrieved from [Link][5]
- Rossen, K., et al. (1998). Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide. Tetrahedron Letters, 39(38), 6823-6826. (Context: Methodology for reducing substituted pyrazines).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 84468-53-1,2-Isopropylpiperazine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. SDS æä»¶å表 - 第 1574, SDS (MSDS) æ¥è¯¢ (84413-35-4 è³ 84499-77-4) [chemblink.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. 2-(Propan-2-yl)piperazine | C7H16N2 | CID 558976 - PubChem [pubchem.ncbi.nlm.nih.gov]
